Quinuclium bromide
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Overview
Description
Preparation Methods
The synthesis of quinuclium bromide typically involves the reaction of quinuclidine with bromine in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity .
Chemical Reactions Analysis
Quinuclium bromide undergoes various chemical reactions, including:
Scientific Research Applications
Quinuclium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Its potential analgesic and antihypertensive properties make it a subject of interest in biological studies.
Medicine: Research has explored its use in treating hypertension and other cardiovascular conditions.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Quinuclium bromide exerts its effects by blocking adrenergic neurons and depleting heart norepinephrine levels. This action reduces orthostatic blood pressure responses and influences various cardiovascular parameters. It does not significantly affect cardiac output, heart rate, or stroke volume .
Comparison with Similar Compounds
Quinuclium bromide can be compared with other quinuclidinium derivatives such as guanethidine and pinaverium. While guanethidine is more potent in certain models, this compound has unique properties that make it effective in blocking adrenergic neurons and reducing blood pressure .
Similar Compounds
Guanethidine: Used for its antihypertensive properties.
Pinaverium: Acts as a calcium channel blocker and is used for gastrointestinal disorders.
Properties
CAS No. |
35425-83-3 |
---|---|
Molecular Formula |
C14H18BrNO |
Molecular Weight |
296.20 g/mol |
IUPAC Name |
1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;bromide |
InChI |
InChI=1S/C14H18NO.BrH/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1 |
InChI Key |
YNUZUBWTAHVOFU-UHFFFAOYSA-M |
SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
Canonical SMILES |
C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-] |
Synonyms |
1-methyl-3-keto-4-phenylquinuclidinium bromide MA 540 quinuclium quinuclium hemihydrate |
Origin of Product |
United States |
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